Dendrolasin (CAS: 23262-34-2) is a naturally occurring furanosesquiterpene defined by a β-substituted furan ring attached to a C15 acyclic terpene chain [1]. In procurement and industrial contexts, it serves two primary functions: as a precise analytical standard for chemical ecology and essential oil profiling, and as an advanced C15 building block for the semi-synthesis of complex polycyclic furanosesquiterpenes[2]. Its high lipophilicity (XLogP3 = 5.1) and specific thermal properties dictate distinct handling requirements, making it a highly differentiated material compared to shorter-chain furanoterpenes [1].
Attempting to substitute Dendrolasin with shorter-chain furanoterpenes like Perillene (C10) or acyclic precursors like Farnesol compromises both analytical resolution and synthetic utility [1]. In GC-MS profiling workflows, substituting Dendrolasin with a monoterpene analog leads to massive retention index shifts, destroying calibration accuracy for the heavy sesquiterpene fraction [2]. In synthetic applications, replacing Dendrolasin with Farnesol forces chemists to perform complex, low-yield furan-ring construction steps de novo, whereas Dendrolasin already possesses the requisite β-substituted furan moiety, enabling direct, high-yield downstream cyclization [1].
In essential oil and pheromone profiling, Dendrolasin elutes significantly later than its C10 analog, Perillene. Dendrolasin exhibits a Kovats Retention Index (RI) of approximately 1561–1576 on nonpolar stationary phases, whereas Perillene elutes at an RI of 1098–1101 [1].
| Evidence Dimension | GC-MS Kovats Retention Index (Nonpolar phase) |
| Target Compound Data | RI = 1561–1576 |
| Comparator Or Baseline | Perillene (RI = 1098–1101) |
| Quantified Difference | +463 to +475 RI units |
| Conditions | Temperature-programmed GC-MS on dimethyl silicone (nonpolar) stationary phases |
Ensures baseline separation from monoterpene fractions, making it an irreplaceable standard for quantifying heavy furanosesquiterpenes in complex mixtures.
The extended C15 chain of Dendrolasin drastically reduces its volatility compared to Perillene. While Perillene boils at 185–186 °C at atmospheric pressure [1], Dendrolasin's boiling point is significantly higher, typically distilling at 148–150 °C under reduced pressure (16 Torr) .
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 148–150 °C at 16 Torr (extrapolates to >300 °C at 760 mmHg) |
| Comparator Or Baseline | Perillene (185–186 °C at 760 mmHg) |
| Quantified Difference | >115 °C higher boiling point at standard pressure |
| Conditions | Standard and reduced pressure distillation |
Allows Dendrolasin to survive high-temperature extraction, distillation, and formulation processes where lighter furanoterpenes would be lost to volatilization.
Dendrolasin is highly lipophilic, with a computed XLogP3 of 5.1, compared to Perillene's XLogP3 of approximately 3.8 [1]. This substantial difference in partition coefficients dictates its behavior in biphasic systems and lipid membranes.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | Perillene (XLogP3 = 3.8) |
| Quantified Difference | +1.3 LogP units |
| Conditions | Computed physicochemical partitioning models |
Dictates specialized non-aqueous solvent selection during extraction and drives stronger lipid-membrane partitioning in biological assays compared to shorter-chain analogs.
When synthesizing complex furanosesquiterpenes like Pallescensin-A, starting with Dendrolasin provides the intact C15 β-substituted furan framework. Using an acyclic precursor like Farnesol requires multi-step transition-metal-catalyzed furan annulation (e.g., Cr(II)-mediated reductive annulation), which adds significant time and reduces overall downstream yield[1].
| Evidence Dimension | Synthetic Step Count |
| Target Compound Data | 0 steps to furan ring construction (pre-installed) |
| Comparator Or Baseline | Farnesol (requires 2-3 steps for furan annulation) |
| Quantified Difference | Reduction of 2-3 synthetic steps |
| Conditions | Total synthesis of polycyclic furanosesquiterpenes |
Procuring Dendrolasin as an advanced intermediate significantly shortens the synthetic route and improves overall yield for producing complex marine natural products.
Due to its specific Kovats Retention Index (RI ~1570), Dendrolasin is procured as a precise analytical standard for identifying heavy furanosesquiterpenes in plant extracts and insect glandular secretions, ensuring accurate separation from lighter monoterpenes [1].
Dendrolasin is utilized as a late-stage building block for the synthesis of complex marine natural products (e.g., Pallescensins). Its pre-installed β-substituted furan ring bypasses the need for low-yield de novo ring construction from acyclic precursors like farnesol [2].
In specialized agricultural or ecological monitoring traps, Dendrolasin's high boiling point and low volatility ensure a longer-lasting active space and slower release rate compared to highly volatile monoterpene lures like perillene [1].